An In-Depth Technical Guide to the Mechanism of Action of Biapenem Against Gram-Negative Bacteria
An In-Depth Technical Guide to the Mechanism of Action of Biapenem Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biapenem is a broad-spectrum carbapenem antibiotic with potent activity against a wide range of gram-negative and gram-positive bacteria. This technical guide provides a comprehensive overview of the mechanism of action of biapenem against gram-negative bacteria, with a focus on its interaction with penicillin-binding proteins (PBPs), its ability to permeate the outer bacterial membrane, and its stability against the hydrolytic activity of various β-lactamases. This document consolidates quantitative data, details experimental protocols for key assays, and provides visual representations of critical pathways and workflows to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Like all β-lactam antibiotics, the primary mechanism of action of biapenem is the disruption of bacterial cell wall synthesis.[1][2] Specifically, biapenem targets and inactivates penicillin-binding proteins (PBPs), which are essential enzymes located in the bacterial periplasm that catalyze the final steps of peptidoglycan biosynthesis.[1][2] By covalently binding to the active site of these enzymes, biapenem inhibits the transpeptidation reaction, which is crucial for the cross-linking of peptidoglycan chains. This inhibition leads to the formation of a defective cell wall, ultimately resulting in cell lysis and bacterial death.
Signaling Pathway of Biapenem Action
The following diagram illustrates the general mechanism of action of biapenem, from its entry into the periplasmic space to the inhibition of peptidoglycan synthesis.
Interaction with Penicillin-Binding Proteins (PBPs)
The efficacy of biapenem against specific gram-negative bacteria is largely determined by its binding affinity for their various PBPs. Biapenem exhibits a strong affinity for essential PBPs in many gram-negative pathogens.
PBP Binding Affinity of Biapenem
Studies have shown that biapenem, like other carbapenems, binds strongly to PBP 2 in Escherichia coli and Pseudomonas aeruginosa.[3] Additionally, biapenem demonstrates a strong affinity for PBP 1a in E. coli and PBP 1b in P. aeruginosa.[3] The following table summarizes the available data on the PBP binding affinities of biapenem and other carbapenems against key gram-negative bacteria.
| Antibiotic | Organism | PBP Target | IC50 (µg/mL) |
| Biapenem | E. coli | PBP 2 | High Affinity |
| PBP 1a | High Affinity | ||
| Biapenem | P. aeruginosa | PBP 2 | High Affinity |
| PBP 1b | High Affinity | ||
| Doripenem | E. coli | PBP 2 | 0.008 |
| P. aeruginosa | PBP 2 | ≤0.3 | |
| PBP 3 | ≤0.3 | ||
| Imipenem | E. coli | PBP 2 | 0.008 |
| P. aeruginosa | PBP 2 | ≤0.3 | |
| PBP 3 | ≤0.3 | ||
| Meropenem | E. coli | PBP 2 | 0.008 |
| P. aeruginosa | PBP 2 | ≤0.3 | |
| PBP 3 | ≤0.3 |
Note: "High Affinity" indicates a strong binding as reported in the literature, with specific IC50 values not always available.
Permeability Through the Gram-Negative Outer Membrane
A critical factor in the activity of any antibiotic against gram-negative bacteria is its ability to penetrate the outer membrane to reach its periplasmic target. Biapenem has demonstrated good rates of penetration through the outer membrane of gram-negative bacteria, comparable to other carbapenems.[3] This penetration is primarily facilitated by porin channels.
Stability Against β-Lactamases
The emergence of β-lactamase enzymes, which hydrolyze the β-lactam ring and inactivate the antibiotic, is a major mechanism of resistance in gram-negative bacteria. Biapenem exhibits a high degree of stability against many common β-lactamases.
Hydrolysis by Serine β-Lactamases
Biapenem is highly resistant to hydrolysis by most Ambler class A, C, and D serine β-lactamases, including extended-spectrum β-lactamases (ESBLs).[3] The rate of hydrolysis by these enzymes is typically less than 0.1% of that for cephaloridine.[3]
Hydrolysis by Metallo-β-Lactamases
While stable against serine β-lactamases, biapenem is susceptible to hydrolysis by metallo-β-lactamases (MBLs), which are Ambler class B enzymes.[3] However, studies have shown that biapenem is hydrolyzed at lower Vmax values by MBLs from Bacteroides fragilis and Xanthomonas maltophilia compared to imipenem and meropenem.[3] The following table presents kinetic data for the hydrolysis of biapenem by the VIM-1 metallo-β-lactamase.
| Antibiotic | kcat (s⁻¹) | Km (µM) | kcat/Km (µM⁻¹s⁻¹) |
| Biapenem | 17 ± 1 | 10 ± 2 | 1.7 ± 0.4 |
| Imipenem | 110 ± 10 | 110 ± 20 | 1.0 ± 0.2 |
| Meropenem | 140 ± 10 | 190 ± 30 | 0.7 ± 0.1 |
Data from a study on the VIM-1 metallo-β-lactamase.[4]
In Vitro Activity: Minimum Inhibitory Concentrations (MICs)
The in vitro potency of biapenem against a range of gram-negative bacteria is summarized by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth.
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli (ESBL-producing) | 30 | 0.06 | 0.125 |
| Klebsiella pneumoniae (ESBL-producing) | 30 | 0.06 | 0.25 |
| Pseudomonas aeruginosa | 30 | 1 | 4 |
| Acinetobacter baumannii | 30 | 4 | 16 |
| Enterobacteriaceae | 716 | - | 0.03 - 1 |
Data compiled from multiple studies.[1][5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The following diagram outlines a typical workflow for determining the MIC of biapenem using the broth microdilution method.
Detailed Methodology:
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Preparation of Biapenem Solutions: A stock solution of biapenem is prepared in an appropriate solvent and sterilized. Serial twofold dilutions are then made in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
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Inoculum Preparation: The bacterial strain of interest is grown on an appropriate agar medium. A few colonies are used to prepare a bacterial suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter plate.
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Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.
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MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of biapenem that completely inhibits visible growth.
Competitive PBP Binding Assay
This assay is used to determine the binding affinity of biapenem for specific PBPs.
Detailed Methodology:
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Preparation of Bacterial Membranes: The gram-negative bacterial strain is cultured to the mid-logarithmic phase. The cells are harvested, and the cell membranes, which contain the PBPs, are isolated by ultracentrifugation.
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Competitive Binding: The isolated membranes are incubated with varying concentrations of biapenem for a defined period.
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Labeling of Unbound PBPs: A fluorescently labeled penicillin derivative, such as Bocillin FL, is added to the mixture. Bocillin FL binds to the active sites of any PBPs that are not already occupied by biapenem.
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Detection and Quantification: The membrane proteins are separated by SDS-PAGE. The gel is then scanned using a fluorescence imager to visualize the PBP bands labeled with Bocillin FL. The intensity of the fluorescence for each PBP band is quantified.
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IC50 Determination: The 50% inhibitory concentration (IC50), which is the concentration of biapenem required to inhibit 50% of the binding of Bocillin FL to a specific PBP, is determined by plotting the fluorescence intensity against the biapenem concentration.
Determination of β-Lactamase Kinetic Parameters
The kinetic parameters (kcat and Km) of β-lactamase-mediated hydrolysis of biapenem can be determined using spectrophotometry.
Detailed Methodology:
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Enzyme and Substrate Preparation: A purified β-lactamase solution of known concentration is prepared. A stock solution of biapenem is also prepared.
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Spectrophotometric Assay: The hydrolysis of biapenem is monitored by measuring the change in absorbance at a specific wavelength over time using a UV-Vis spectrophotometer. The reaction is initiated by adding the β-lactamase to a solution containing biapenem at various concentrations.
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Data Analysis: The initial rates of hydrolysis at different substrate concentrations are determined. These data are then fitted to the Michaelis-Menten equation to calculate the kinetic parameters, kcat (the turnover number) and Km (the Michaelis constant).
Conclusion
Biapenem's potent activity against a broad spectrum of gram-negative bacteria is a result of its efficient penetration of the outer membrane, high affinity for essential penicillin-binding proteins, and stability against a wide range of serine β-lactamases. While susceptible to metallo-β-lactamases, it exhibits a degree of stability compared to other carbapenems. This comprehensive technical guide provides valuable quantitative data and detailed experimental protocols to aid researchers and drug development professionals in further understanding and leveraging the properties of this important antibiotic.
References
- 1. Views PDF [idthai.org]
- 2. rombio.unibuc.ro [rombio.unibuc.ro]
- 3. Biochemical comparison of imipenem, meropenem and biapenem: permeability, binding to penicillin-binding proteins, and stability to hydrolysis by beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and Biochemical Characterization of the VIM-1 Metallo-β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of the new carbapenem biapenem compared to imipenem, meropenem and other broad-spectrum beta-lactam drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
